molecular formula C22H43FO2 B13335992 Ethyl 20-fluoroicosanoate

Ethyl 20-fluoroicosanoate

Cat. No.: B13335992
M. Wt: 358.6 g/mol
InChI Key: ZZTSOMJCGJAJQL-UHFFFAOYSA-N
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Description

Ethyl 20-fluoroicosanoate is an organic compound belonging to the class of esters It is characterized by the presence of a fluoro group attached to the 20th carbon of an icosanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 20-fluoroicosanoate can be synthesized through several methods. One common approach involves the esterification of 20-fluoroicosanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 20-fluoroicosanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 20-fluoroicosanoic acid and ethanol.

    Reduction: The ester can be reduced using reagents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 20-fluoroicosanoic acid and ethanol.

    Reduction: 20-fluoroicosanol.

    Substitution: Various substituted icosanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 20-fluoroicosanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 20-fluoroicosanoate involves its interaction with various molecular targets. The fluoro group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in changes to metabolic pathways and cellular processes. The ester functional group allows for hydrolysis, releasing the active 20-fluoroicosanoic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 20-fluoroicosanoate can be compared with other fluoro-substituted esters and long-chain fatty acid esters:

    Ethyl fluoroacetate: A shorter chain ester with different reactivity and applications.

    Ethyl icosanoate: Lacks the fluoro group, resulting in different chemical and biological properties.

    Ethyl 20-chloroicosanoate:

Properties

Molecular Formula

C22H43FO2

Molecular Weight

358.6 g/mol

IUPAC Name

ethyl 20-fluoroicosanoate

InChI

InChI=1S/C22H43FO2/c1-2-25-22(24)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23/h2-21H2,1H3

InChI Key

ZZTSOMJCGJAJQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCCCF

Origin of Product

United States

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